molecular formula C22H20ClN3O3S B11662946 N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11662946
M. Wt: 441.9 g/mol
InChI Key: JIEPLCNKSNIGDM-BUVRLJJBSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. It forms stable complexes with transition metal ions, which can influence various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methanesulfonamide moiety.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(16-17-7-3-2-4-8-17)20-13-11-18(12-14-20)22(27)25-24-15-19-9-5-6-10-21(19)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

JIEPLCNKSNIGDM-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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